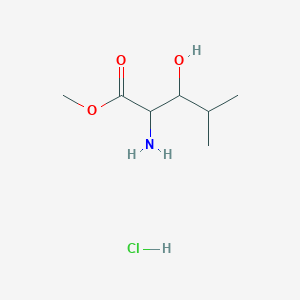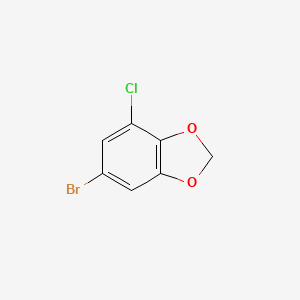![molecular formula C17H15Cl2NO4S B2434869 2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid CAS No. 339014-97-0](/img/structure/B2434869.png)
2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid (2-DPMSA) is a synthetic sulfonylacetic acid derivative containing a phenylmethoxy group. It is a widely used compound in synthetic organic chemistry, with applications in various fields such as medicine, agriculture, and materials science. It has been used in the synthesis of various compounds, including drugs, pesticides, and polymers. It has also been used in the development of new materials and processes.
Aplicaciones Científicas De Investigación
Anticancer Properties
The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for anticancer agents. This compound’s design leverages the hybridization concept, allowing the creation of high-affinity ligands for potential anticancer targets. The 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide demonstrates promising anticancer activity in vitro . Further studies could explore its effectiveness against specific cancer cell lines.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is essential for drug optimization. Researchers can modify the compound’s structure systematically and evaluate its impact on anticancer activity. SAR studies guide further design and synthesis.
Safety and Hazards
The safety data sheets for similar compounds suggest that appropriate safety measures should be taken when handling this compound . This includes using personal protective equipment and following safe laboratory practices. In case of accidental exposure, immediate medical attention may be required .
Propiedades
IUPAC Name |
2-[2-(2,4-dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S/c18-12-6-13(19)15(24-8-11-4-2-1-3-5-11)7-14(12)20-16(21)9-25-10-17(22)23/h1-7H,8-10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVHOVPWDHYKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)CSCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434786.png)
![(E)-3-(2,5-dimethoxyanilino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B2434787.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2434789.png)
![N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2434791.png)

![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2434796.png)
![N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2434797.png)



![tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B2434805.png)

![N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2434808.png)